3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol

regiochemistry travoprost prostaglandin synthesis

Sourcing the correct ω-chain synthon for travoprost synthesis is complicated by regioisomer and enantiomer specificity. This meta-CF₃-phenoxypropanediol directly addresses the need for the (S)-enantiomer (CAS 61248-91-7) in high enantiomeric excess. Key advantages: • Direct precursor to aldehyde synthon (S)-(-)-16a in the Julia-Lythgoe route to travoprost. • Meta-substitution is mandatory for FP-receptor potency; ortho/para analogs are pharmacologically inactive. • CF₃ group confers oxidative stability superior to chloro-substituted ω-chain intermediates.

Molecular Formula C10H11F3O3
Molecular Weight 236.19 g/mol
Cat. No. B12012056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol
Molecular FormulaC10H11F3O3
Molecular Weight236.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(CO)O)C(F)(F)F
InChIInChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2
InChIKeyVLHNLWRHUSZUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol: Key Intermediate for Prostaglandin Analogue Synthesis


3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol (CAS 902261-47-6, racemate; (R)-enantiomer CAS 61248-77-9; (S)-enantiomer CAS 61248-91-7) is a synthetic glycerol ether derivative featuring a meta‑trifluoromethyl (–CF₃) substituent on the phenoxy ring. It serves as a critical ω‑chain building block in the convergent synthesis of the antiglaucoma agent travoprost and related 16‑(3‑trifluoromethyl)phenoxy prostaglandin F₂α analogues [1]. The compound is supplied as both enantiomers and the racemic form for pharmaceutical intermediate applications.

Why This Trifluoromethyl Intermediate Cannot Be Replaced by Generic Analogs


In‑class phenoxypropane‑1,2‑diols cannot be freely interchanged because the trifluoromethyl substitution pattern, regiochemistry (meta‑position), and absolute stereochemistry collectively govern their utility as prostaglandin ω‑chain synthons [1]. The downstream prostaglandin analogue travoprost requires a specific 16‑(3‑trifluoromethyl)phenoxy motif for high FP‑receptor potency [2]; ortho‑CF₃ or para‑CF₃ variants fail to produce the required pharmacological profile. Additionally, the electron‑withdrawing CF₃ group imparts oxidative stability superior to halogen alternatives such as the m‑chlorophenoxy analog [3]. Simple 3‑phenoxypropane‑1,2‑diol lacks sufficient lipophilicity and metabolic stability for effective prodrug design [4].

Evidence-Based Differentiation from Closest Analogs


Meta-CF₃ Regiochemistry Compatibility for Travoprost Synthesis

The meta‑CF₃ substituent of the target compound matches the pharmacophore required for 16‑(3‑trifluoromethyl)phenoxy‑17,18,19,20‑tetranor PGF₂α (travoprost). The ortho isomer 3‑(2‑(trifluoromethyl)phenoxy)‑1,2‑propanediol (CAS 577‑08‑2) introduces steric and electronic perturbations that preclude functional conversion into the travoprost ω‑chain aldehyde synthon [1]. The meta‑regioisomer is the only variant reported in all disclosed travoprost commercial routes [2].

regiochemistry travoprost prostaglandin synthesis

Enantiomeric Purity in ω‑Chain Synthon Preparation

The convergent synthesis of travoprost employs the enantiomerically pure aldehyde ω‑chain synthon (S)-(−)-16a, derived from (S)-(−)-3-(3-trifluoromethylphenoxy)propane-1,2-diol (CAS 61248‑91‑7). Use of the racemate or the (R)-enantiomer would lead to epimeric mixtures at C‑15 of the prostaglandin scaffold, requiring additional chiral separation steps and reducing overall yield [1]. The commercial route achieves a single enantiomer prostanoid with high stereochemical purity arising directly from this enantiopure intermediate [2].

enantiomeric purity travoprost Julia–Lythgoe olefination

Oxidative Stability of Trifluoromethyl vs. Chloro Analogs

A comparative stability study of aryloxy PGF₂α analogues demonstrated that the m‑trifluoromethylphenoxy analogue is more resistant to oxidative degradation than the corresponding m‑chlorophenoxy analogue. Under acid‑catalyzed oxidative conditions (pH < 4, O₂ atmosphere), the m‑Cl analogue underwent faster double‑bond scission and aromatic ring oxidation, whereas the m‑CF₃ analogue showed significantly slower degradation [1]. Although this study examined the full prostaglandin structures, the stability difference originates from the electron‑withdrawing character of the aryloxy substituent, directly attributable to the CF₃ vs. Cl substituent on the phenoxy ring that is introduced via the target compound as the ω‑chain intermediate.

oxidative stability prostaglandin trifluoromethyl

Lipophilicity Enhancement: LogP Increase vs. Non‑Fluorinated 3‑Phenoxypropane‑1,2‑diol

The introduction of the m‑CF₃ group increases the computed octanol‑water partition coefficient (LogP) by approximately 0.95 log units relative to unsubstituted 3‑phenoxypropane‑1,2‑diol. The target compound exhibits a predicted LogP of 1.4 [1], while the non‑fluorinated parent has a predicted LogP of 0.45 [2]. This 9‑fold increase in lipophilicity enhances membrane permeability of downstream prodrug esters (e.g., travoprost isopropyl ester), facilitating topical ocular absorption and prodrug activation in the cornea.

lipophilicity LogP trifluoromethyl drug design

High-Value Application Scenarios


GMP Intermediate for Travoprost API Manufacture

The compound serves as the direct precursor to the ω‑chain aldehyde synthon (S)-(−)-16a in the Julia–Lythgoe convergent synthesis of travoprost [1]. Pharmaceutical manufacturers seeking to produce or source travoprost API require the (S)-(−)-enantiomer in high enantiomeric excess to meet ICH Q11 regulatory standards for chiral drug substances.

Fluorinated Building Block for Prostaglandin Analog Libraries

The meta‑CF₃‑phenoxypropanediol scaffold enables modular assembly of diverse 13,14‑en‑15‑ol PGF₂α analogues from a common late‑stage intermediate [2]. Medicinal chemistry teams synthesizing FP‑receptor agonist libraries can use this compound to explore structure–activity relationships around the ω‑chain while retaining the oxidative stability conferred by the CF₃ group [3].

Stability-Focused Prodrug Design vs. Chloro Analogs

For research programs comparing halogenated ω‑chain prostaglandin prodrugs, the CF₃‑bearing intermediate provides a direct route to analogs with superior oxidative stability relative to the corresponding chloro‑substituted series [3]. This advantage is critical for ophthalmic formulations requiring prolonged shelf‑life and resistance to oxygen‑mediated degradation.

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